molecular formula C13H19NO3 B12481566 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol

Cat. No.: B12481566
M. Wt: 237.29 g/mol
InChI Key: HKZOFDWPBMDYHA-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol is an organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol typically involves the reaction of 1,4-benzodioxane-6-amine with butanal under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol is unique due to its specific structural features, such as the benzodioxin ring and the butanol side chain. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)butan-1-ol

InChI

InChI=1S/C13H19NO3/c1-2-11(9-15)14-8-10-3-4-12-13(7-10)17-6-5-16-12/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3

InChI Key

HKZOFDWPBMDYHA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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